Methyl 2-(3-oxocyclobutyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-oxocyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)4-5-2-6(8)3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPOOJZMVQMLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727518 | |

| Record name | Methyl (3-oxocyclobutyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148130-30-6 | |

| Record name | Methyl (3-oxocyclobutyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-oxocyclobutyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate (CAS: 1148130-30-6) for Advanced Research and Development

This guide provides an in-depth analysis of Methyl 2-(3-oxocyclobutyl)acetate, a versatile chemical intermediate gaining traction in the fields of medicinal chemistry and advanced organic synthesis. We will move beyond simple data recitation to explore the causality behind its properties, synthetic routes, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Introduction and Strategic Importance

This compound is a bifunctional organic molecule featuring a strained cyclobutanone ring and a methyl ester moiety. This unique combination makes it a valuable building block for introducing a constrained, four-membered carbocyclic scaffold into more complex molecular architectures. The cyclobutane ring, in particular, is of significant interest in drug design as a bioisosteric replacement for other groups, offering a distinct conformational profile that can modulate a molecule's interaction with biological targets. This guide serves as a technical primer on its core properties, synthesis, reactivity, and safe handling, designed to empower its effective use in research and development.

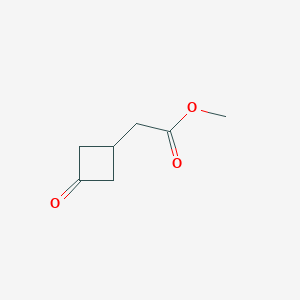

Caption: Chemical structure of this compound.

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is foundational to its successful application. The following table summarizes the key identifiers and physicochemical data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 1148130-30-6 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| IUPAC Name | This compound | [] |

| Synonyms | Methyl (3-oxocyclobutyl)acetate, Cyclobutaneaceticacid, 3-oxo-, methylester | [1] |

| Appearance | Liquid or yellow to white solid | [4] |

| Purity | Typically ≥95% | [2][] |

| InChI Key | UJPOOJZMVQMLOM-UHFFFAOYSA-N | [] |

| SMILES | COC(=O)CC1CC(=O)C1 | [2][3] |

Synthesis and Manufacturing Considerations

While numerous proprietary synthesis methods exist, a common and logical laboratory-scale approach involves the esterification of the corresponding carboxylic acid precursor, 3-oxocyclobutaneacetic acid. This precursor itself can be synthesized from commercially available starting materials.

Causality in Synthesis: The choice of an esterification reaction, such as the Fischer esterification, is driven by the high availability and low cost of methanol, as well as the relatively straightforward nature of the reaction. The use of an acid catalyst is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

This protocol is a representative method. Researchers should perform their own optimization based on available equipment and safety protocols.

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxocyclobutaneacetic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two distinct functional groups:

-

The Ketone: The carbonyl group on the cyclobutane ring is susceptible to a wide range of nucleophilic additions and reductions. For example, reduction with a mild reducing agent like sodium borohydride (NaBH₄) will selectively yield the corresponding secondary alcohol, Methyl 2-(3-hydroxycyclobutyl)acetate. This alcohol can then be used in further functional group manipulations.

-

The Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to revert to the carboxylic acid. This allows the molecule to be used as a protected form of the acid, which can be deprotected later in a synthetic sequence. It can also undergo transesterification or be converted to an amide.

-

Enolate Chemistry: The protons alpha to both carbonyl groups are acidic and can be removed by a suitable base to form an enolate. This opens up possibilities for alkylation, aldol condensation, and other carbon-carbon bond-forming reactions, allowing for further elaboration of the molecular scaffold.

This dual reactivity makes the compound an excellent intermediate for creating a library of substituted cyclobutane derivatives for screening in drug discovery programs.

Applications in Drug Discovery and Development

The "methyl" group and cyclic structures are foundational components in modern medicinal chemistry. While specific applications of this compound are often proprietary, its utility can be understood through established principles.

-

Scaffold Hopping and Bioisosterism: The strained cyclobutane ring can serve as a conformationally restricted bioisostere for more flexible acyclic fragments or for other rings like cyclopentane or even a phenyl group in some contexts. This conformational rigidity can lock a molecule into a bioactive conformation, improving binding affinity and selectivity for its target protein.

-

The "Magic Methyl" Effect: Adding a methyl group (or in this case, a methyl ester which can be a precursor to other methylated structures) can profoundly impact a drug candidate's properties.[6][7] It can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability by increasing lipophilicity, and fill small hydrophobic pockets in a protein's binding site to increase potency.[7]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with useful chemical handles, it is an ideal fragment for FBDD campaigns. Researchers can screen it for weak binding to a target and then use its inherent reactivity to "grow" the fragment into a more potent lead compound.

-

Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its structure provides a ready-made carbocyclic core that can be incorporated into larger molecules.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. It is classified as hazardous and requires appropriate precautions.

| Safety Aspect | Guideline | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Handling | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid breathing dust/fumes/gas/mist/vapors/spray. | [8][9] |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend refrigeration or storage in a freezer at -20°C to ensure long-term stability. | [1][3] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist and process developer. Its well-defined structure, predictable reactivity, and the valuable cyclobutane motif it carries make it a highly effective building block for the synthesis of novel compounds. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this compound to accelerate their discovery and development programs.

References

- 1. omichem.com [omichem.com]

- 2. This compound | CAS:1148130-30-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 1148130-30-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.1148130-30-6 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. spectrumchemical.com [spectrumchemical.com]

Introduction: The Structural Elucidation of a Versatile Cyclobutanone Building Block

An In-depth Technical Guide to the Spectral Characterization of Methyl 2-(3-oxocyclobutyl)acetate

This compound (CAS No. 1148130-30-6) is a bifunctional organic molecule incorporating both a cyclobutanone ring and a methyl ester.[1][2] Its strained four-membered ring and dual carbonyl functionalities make it a valuable synthetic intermediate in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its effective use, ensuring purity and confirming structural integrity. This guide provides a comprehensive analysis of the expected spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that a researcher would encounter when characterizing this compound. We will delve into the theoretical underpinnings of the expected spectral features, providing a predictive framework for researchers and drug development professionals.

The molecular formula of this compound is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .[1][] A logical synthetic approach involves the esterification of a precursor like 3-oxocyclobutanecarboxylic acid[4], a process that necessitates rigorous spectroscopic confirmation of the final product.

Caption: Overall workflow from synthesis to full spectral validation.

Part 1: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound. For this compound, the molecular ion peak (M⁺) should be readily observable in the mass spectrum.

Expertise & Experience: The fragmentation pattern is dictated by the most stable resulting ions. In this molecule, the primary fragmentation mechanisms will be α-cleavage adjacent to the two carbonyl groups (the ketone and the ester).[5][6] The strained cyclobutanone ring is also prone to characteristic cleavage patterns.[7]

Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺): The parent molecule with one electron removed. Expected at m/z = 142 .

-

Loss of Methoxy Radical (•OCH₃): α-cleavage at the ester carbonyl can lead to the loss of the methoxy group, forming a stable acylium ion. Expected at m/z = 111 .

-

Loss of Carbomethoxymethyl Radical (•CH₂COOCH₃): Cleavage of the bond between the cyclobutane ring and the acetate side chain. Expected at m/z = 69 .

-

McLafferty Rearrangement: While less common for the ester without a longer chain, the ketone could potentially undergo rearrangement, though α-cleavage is typically dominant in cyclic ketones.[6][7]

-

Cyclobutanone Ring Cleavage: Cyclic ketones often fragment to produce a characteristic peak at m/z = 55 or m/z = 42 , corresponding to fragments of the ring itself.[6][7]

Caption: Predicted major fragmentation pathways for the title compound.

Data Summary: Predicted Mass Spectrum

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₇H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 111 | [C₆H₇O₂]⁺ | Loss of methoxy radical (•OCH₃) from ester |

| 85 | [C₄H₅O₂]⁺ | Loss of acetate side chain (•CH₂COOCH₃) |

| 69 | [C₄H₅O]⁺ | Acylium ion from cyclobutanone ring |

| 55 | [C₃H₃O]⁺ | Characteristic fragment from cyclobutanone ring cleavage[7] |

| 43 | [CH₃CO]⁺ | Acylium ion from ester fragmentation |

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) inlet for separation from any residual impurities.

-

Data Acquisition: Use a standard electron ionization energy of 70 eV. Acquire the spectrum over a mass range of m/z 40-200.

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern and compare it with the predicted pathways to validate the structure.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is an indispensable tool for confirming the presence of specific functional groups. For this compound, the most prominent features will be the carbonyl (C=O) stretching vibrations.

Expertise & Experience: The presence of two distinct carbonyl groups—a ketone within a strained four-membered ring and a saturated ester—will give rise to two separate, strong absorption bands in the carbonyl region (1700-1800 cm⁻¹).[8] The ring strain of the cyclobutanone typically increases the frequency of its C=O stretch compared to an acyclic ketone.

Predicted IR Absorption Bands:

-

C=O Stretch (Ketone): Expected around 1780-1790 cm⁻¹ . The higher frequency is a direct consequence of the ring strain in the cyclobutanone system.[9]

-

C=O Stretch (Ester): Expected around 1735-1750 cm⁻¹ , typical for a saturated methyl ester.[8][10]

-

C-H Stretch (sp³): Expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the various CH and CH₂ groups in the molecule.

-

C-O Stretch (Ester): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.[8]

Data Summary: Predicted IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~2960-2850 | C-H Stretch | Alkane (CH, CH₂) | Medium |

| ~1785 | C=O Stretch | Cyclobutanone (Ketone) | Strong |

| ~1740 | C=O Stretch | Methyl Ester | Strong |

| ~1250-1000 | C-O Stretch | Ester | Strong |

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of the neat liquid onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.[8]

-

Data Analysis: The acquired spectrum is automatically ratioed against the background. Identify and label the key absorption bands, paying close attention to the two distinct peaks in the carbonyl region.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy provides the most detailed information, mapping out the carbon skeleton and the electronic environment of every proton, which is essential for unambiguous structural confirmation.

Caption: Labeled structure for NMR assignment discussion.

¹³C NMR Spectroscopy

Expertise & Experience: Due to molecular symmetry, not all 7 carbons are unique. A plane of symmetry passing through the C=O group and the CH-CH₂COOCH₃ carbon of the ring means we should expect 5 distinct carbon signals . The chemical shifts are highly predictable based on hybridization and proximity to electronegative oxygen atoms.[11][12] Carbonyl carbons are the most deshielded and appear furthest downfield.[12][13]

Data Summary: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ketone) | ~205-215 | Ketone carbonyl in a four-membered ring.[11] |

| C=O (Ester) | ~170-175 | Saturated ester carbonyl.[13][14] |

| -OC H₃ (Methoxy) | ~52 | Carbon singly bonded to oxygen.[12] |

| C H₂ (α to Ester C=O) | ~40-45 | Alpha to an ester carbonyl. |

| Ring C H₂ (α to Ketone C=O) | ~45-50 | Alpha to a ketone carbonyl, deshielded. |

| Ring C H (β to Ketone C=O) | ~30-35 | Alkane-like CH in a strained ring. |

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons). We expect to see 4 distinct proton signals .

Data Summary: Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Predicted Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale |

|---|---|---|---|---|

| -OC H₃ | ~3.7 | 3H | Singlet (s) | Methoxy protons with no adjacent H.[15] |

| Ring H (α to Ketone) | ~3.0-3.4 | 4H | Multiplet (m) | Protons adjacent to the ketone are deshielded. |

| Ring H (β to Ketone) | ~2.6-2.9 | 1H | Multiplet (m) | Methine proton adjacent to multiple CH₂ groups. |

| H (α to Ester) | ~2.5-2.8 | 2H | Doublet (d) | Protons adjacent to the ester C=O and coupled to the ring CH.[10] |

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 5-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

-

Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR , acquire a proton-decoupled spectrum to simplify the signals to singlets and improve the signal-to-noise ratio.[8]

-

-

Data Processing and Analysis: Apply a Fourier transform to the acquired data. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign all signals to the proposed structure.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a systematic combination of modern spectroscopic techniques. Mass spectrometry will confirm the molecular weight and provide key fragmentation clues. Infrared spectroscopy will offer definitive evidence of the two distinct carbonyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy will deliver an unambiguous map of the molecular structure. By comparing experimental results to the predictive data outlined in this guide, researchers can confidently validate the synthesis and purity of this important chemical building block.

References

- 1. This compound | 1148130-30-6 [sigmaaldrich.com]

- 2. This compound | CAS:1148130-30-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. GCMS Section 6.11.2 [people.whitman.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl acetate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(3-oxocyclobutyl)acetate, a bifunctional molecule incorporating a reactive cyclobutanone moiety and a methyl ester, represents a valuable and increasingly utilized building block in contemporary medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold offers a strategic advantage in the design of novel therapeutics by enabling precise conformational control and exploration of uncharted chemical space. This guide provides a comprehensive overview of the nomenclature, structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of next-generation pharmaceuticals.

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound with the CAS Number 1148130-30-6 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [][2].

Synonyms:

-

Methyl (3-oxocyclobutyl)acetate

-

3-Oxocyclobutaneacetic acid methyl ester

Molecular Formula: C₇H₁₀O₃[]

Molecular Weight: 142.15 g/mol []

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | This compound | [][2] |

| CAS Number | 1148130-30-6 | [] |

| Molecular Formula | C₇H₁₀O₃ | [] |

| Molecular Weight | 142.15 g/mol | [] |

| Appearance | Yellow to white solid or liquid | [3] |

| Purity | ≥97% (commercially available) | |

| Storage Temperature | Refrigerator |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methoxy group (-OCH₃) protons would appear as a sharp singlet, likely in the range of 3.6-3.8 ppm. The protons on the cyclobutane ring and the methylene group adjacent to the ester would exhibit more complex splitting patterns (multiplets) in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the ketone and the ester would resonate at the downfield end of the spectrum (typically >170 ppm). The methoxy carbon would appear around 50-55 ppm, while the sp³ hybridized carbons of the cyclobutane ring and the methylene group would be found in the upfield region.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands indicative of its functional groups. A sharp, intense peak around 1780-1760 cm⁻¹ would correspond to the C=O stretching vibration of the strained cyclobutanone. A second strong C=O stretching band for the ester group would be expected around 1740-1720 cm⁻¹. C-O stretching vibrations for the ester will also be present in the 1300-1000 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 142. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as fragmentation of the cyclobutane ring.

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a logical and efficient synthetic route can be devised based on the well-established synthesis of its precursor, 3-oxocyclobutanecarboxylic acid, followed by a standard esterification reaction. Several patented methods describe the preparation of 3-oxocyclobutanecarboxylic acid[4][5][6].

Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)

A common approach involves the cycloaddition of a ketene with an appropriate olefin, or the ring contraction of a cyclopentanone derivative. A frequently cited method involves the reaction of dibromoneopentyl glycol with a malonic ester followed by hydrolysis and decarboxylation. Another patented route utilizes the ozonolysis of a 3-alkylidenecyclobutanecarbonitrile intermediate[4].

References

- 2. 1148130-30-6|this compound|BLD Pharm [bldpharm.com]

- 3. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate for Chemical Research and Development

Abstract: This document provides a comprehensive technical overview of Methyl 2-(3-oxocyclobutyl)acetate, a versatile building block in modern organic synthesis. Detailing its physicochemical properties, reactivity profile, synthesis, and key applications, this guide serves as an essential resource for researchers, chemists, and professionals in the field of drug discovery and development. Our focus is on delivering field-proven insights and robust protocols to accelerate innovation.

Introduction

This compound is a bifunctional organic compound featuring a reactive cyclobutanone ring and a methyl ester moiety. This unique structural combination makes it a highly valuable intermediate for introducing the cyclobutane scaffold into more complex molecular architectures. Cyclobutane rings are increasingly sought after in medicinal chemistry as saturated, rigid spacers that can improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This guide synthesizes critical data to facilitate the effective use of this reagent in a laboratory setting.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic properties of this compound are summarized below, providing the necessary benchmarks for material identification and quality control. Vendor data indicates the compound is typically a liquid or a yellow to white solid, suggesting its melting point is near ambient temperature.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1148130-30-6 | [1][2][] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][] |

| Molecular Weight | 142.15 g/mol | [2][] |

| Physical Form | Liquid or yellow to white solid | [1] |

| Purity | Typically ≥95-98% | [1][2] |

| IUPAC Name | This compound | [] |

| InChI Key | UJPOOJZMVQMLOM-UHFFFAOYSA-N | [] |

| SMILES | COC(=O)CC1CC(=O)C1 | [2][] |

Note: Properties such as boiling point, melting point, and density are not consistently reported across public databases and should be determined empirically for each batch.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structural integrity of the starting material. Below are the expected characteristics based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the methine proton on the cyclobutane ring, and multiplets for the various methylene protons of the acetate side chain and the cyclobutane ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a signal for the ketone carbonyl (~208 ppm), the ester carbonyl (~172 ppm), the methoxy carbon (~52 ppm), and several signals in the aliphatic region for the cyclobutane and acetate methylene and methine carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the two key functional groups. A strong absorption band is expected around 1735-1750 cm⁻¹ for the ester carbonyl (C=O) stretch, and another strong band around 1780-1815 cm⁻¹ for the strained cyclobutanone carbonyl stretch. The higher frequency of the ketone stretch is characteristic of four-membered ring systems.

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and ester functionalities. Strategic manipulation of these groups allows for diverse molecular elaborations.

-

Ketone Moiety: The cyclobutanone is susceptible to a wide range of nucleophilic additions. This includes reactions with Grignard reagents, organolithiums, and reducing agents (e.g., NaBH₄) to yield the corresponding tertiary or secondary alcohols. It can also undergo Wittig reactions to form exocyclic double bonds or serve as a handle for reductive amination.

-

Ester Moiety: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters.[4][5] It can also be reduced to the primary alcohol using strong reducing agents like LiAlH₄.

-

Enolate Chemistry: The protons alpha to both the ketone and the ester are acidic and can be deprotonated to form enolates, enabling a variety of alkylation and condensation reactions.

The diagram below illustrates the primary sites of reactivity on the molecule.

Caption: Key reactive sites on this compound.

Recommended Synthesis and Purification Protocol

While several synthetic routes exist, a common strategy involves the esterification of 3-oxocyclobutanecarboxylic acid. The acid itself can be synthesized from readily available commercial starting materials like acetone and bromine.[6] The following protocol is a representative method for the final esterification step.

Synthesis: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid

Causality: This protocol utilizes the classic Fischer esterification, a reliable acid-catalyzed reaction. Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product. Sulfuric acid is an effective and inexpensive catalyst.

Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1 equiv.).

-

Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 equiv.) while stirring in an ice bath.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Flash Column Chromatography

Causality: Flash chromatography is the preferred method for purifying the crude product, effectively separating it from any unreacted starting material and non-polar byproducts. A gradient elution is employed to ensure good separation.

Protocol:

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Sample Loading: Adsorb the crude oil onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified liquid or solid.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Drug Development

This compound is primarily used as a versatile building block for creating more complex molecules with potential therapeutic applications. Its utility lies in providing a rigid, three-dimensional cyclobutane core. This scaffold is a desirable alternative to more common rings like cyclopentane or cyclohexane, often imparting unique pharmacological properties. For example, it can be a precursor for synthesizing novel inhibitors, receptor agonists/antagonists, or other biologically active compounds where precise spatial orientation of substituents is key.

Safety and Handling

As a matter of good laboratory practice, this chemical should be handled with appropriate care.

-

Hazard Statements: Indicated as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is recommended for long-term storage to maintain purity.[1]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it an ideal starting point for the synthesis of complex molecular targets. By understanding its core properties and employing robust synthetic and purification protocols as outlined in this guide, researchers can effectively leverage this compound to advance their discovery and development programs.

References

- 1. This compound, CasNo.1148130-30-6 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 2. This compound | CAS:1148130-30-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. Buy Methyl 2-oxocyclobutanecarboxylate | 52903-53-4 [smolecule.com]

- 5. Methyl acetate - Wikipedia [en.wikipedia.org]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate: Synthesis, Properties, and Application in Modern Drug Discovery

Introduction: Methyl 2-(3-oxocyclobutyl)acetate, with the chemical formula C₇H₁₀O₃ and CAS Number 1148130-30-6, is a pivotal chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2][3][4][5] Its structure, featuring a strained cyclobutane ring functionalized with both a ketone and a methyl ester, makes it a versatile building block for constructing complex molecular architectures. The 3-oxocyclobutane motif is increasingly recognized as a valuable scaffold in the design of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and its critical role in the synthesis of next-generation pharmaceuticals for researchers and drug development professionals.

Part 1: Physicochemical and Safety Data

This compound is typically a liquid with a purity of 97% or higher.[1][6] Proper handling and storage are crucial for maintaining its integrity.

| Property | Value | Source(s) |

| CAS Number | 1148130-30-6 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₃ | [2][3][4] |

| Molecular Weight | 142.15 g/mol | [5][6] |

| Physical Form | Liquid | [1] |

| Purity | ≥97% | [1][6] |

| Storage Conditions | Refrigerator; Keep in dark place | [1][6] |

| InChI Key | UJPOOJZMVQMLOM-UHFFFAOYSA-N | [1] |

Safety Profile: The compound is classified with the signal word "Warning".[1] Associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Standard personal protective equipment should be used when handling this reagent.[1]

Part 2: Synthesis and Manufacturing Insights

The synthesis of this compound is most efficiently approached via the esterification of its corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid. This precursor is a critical intermediate whose own synthesis is a subject of considerable industrial importance.

The Gateway Intermediate: Synthesis of 3-Oxocyclobutanecarboxylic Acid

The economic viability and purity of the final ester are highly dependent on the synthetic route to 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1).[7] This intermediate is widely applied in the synthesis of numerous bulk drugs, including JAK inhibitors, kinase inhibitors, and anti-tumor agents.[8] Several patented methods exist, often starting from simple, low-cost raw materials. Below is a comparative visualization of two distinct, multi-step synthetic approaches.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Synthesis of Baricitinib [ouci.dntb.gov.ua]

- 5. orgosolver.com [orgosolver.com]

- 6. An Efficient Synthesis of Baricitinib | Semantic Scholar [semanticscholar.org]

- 7. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Discovery and History of Cyclobutane-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products bearing the sterically strained cyclobutane motif represent a fascinating and structurally diverse class of secondary metabolites.[1][2] Despite the inherent ring strain, this four-membered carbocycle is found in a wide array of natural products isolated from bacteria, fungi, plants, and marine invertebrates.[3][4][5] These compounds exhibit a broad spectrum of potent biological activities, including antimicrobial, antitumor, antiviral, and immunosuppressive properties, making them compelling targets for drug discovery and development.[2][3][6] This technical guide provides a comprehensive overview of the discovery and history of cyclobutane-containing natural products, delving into their structural diversity, biosynthetic origins, and the evolution of synthetic strategies for their construction. Key experimental protocols for isolation and characterization are also detailed, offering valuable insights for researchers in the field.

Introduction: The Enigmatic Four-Membered Ring in Nature

The cyclobutane ring, a four-membered carbocycle, is a relatively rare structural motif in the vast landscape of natural products.[7] Its presence is intriguing from a chemical standpoint due to the significant angle and torsional strain inherent in the ring system. This high ring strain, estimated to be around 26.5 kcal/mol, renders cyclobutane-containing molecules reactive and often imparts unique conformational constraints that can be crucial for their biological function.

Historically, the study of cyclobutane natural products has been a journey of evolving analytical techniques and synthetic methodologies. While the first synthesis of cyclobutane itself was reported in 1907, the discovery of naturally occurring compounds containing this moiety has been a more gradual process, often hampered by the challenges of isolating and structurally elucidating these often complex and unstable molecules.[7][8]

This guide will explore the key milestones in the discovery of these fascinating molecules, from the early recognition of simple monoterpenes to the recent isolation of complex polycyclic alkaloids and lignans. We will examine the diverse biosynthetic pathways that nature employs to construct this strained ring system and the synthetic strategies that chemists have developed to mimic and improve upon these processes.

A Historical Perspective: Unraveling the Presence of Cyclobutanes in Nature

The journey of discovering cyclobutane-containing natural products has been intrinsically linked to advancements in analytical chemistry.

Early Discoveries and the Rise of Spectroscopic Techniques

While cyclobutane-containing compounds have been known for over a century, early examples were primarily limited to simple terpenes like α- and β-pinene.[9] The advent of more sophisticated analytical and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, revolutionized the field.[9] These powerful tools enabled the definitive structural characterization of more complex molecules where the cyclobutane ring was a less obvious structural feature.

A significant challenge in the structural elucidation of cyclobutane natural products lies in their fluxional nature, which can complicate NMR analysis.[10] This has historically led to numerous stereochemical and constitutional misassignments in the literature.[10]

The Proliferation of [2+2] Cycloaddition-Derived Natural Products

A major breakthrough in understanding the prevalence of cyclobutane natural products came with the recognition of [2+2] cycloaddition reactions as a key biosynthetic pathway.[11][12][13] This reaction, often photochemically induced, involves the joining of two alkene-containing molecules to form a cyclobutane ring.[12][14] The first photochemical [2+2] cycloaddition of a natural product, the intramolecular cyclization of carvone, was reported by Ciamician in 1908.[12]

It is now understood that a vast number of dimeric natural products, including many lignans, neolignans, and alkaloids, are formed through intermolecular or intramolecular [2+2] cycloadditions.[11][12][13] These reactions can be highly stereoselective, leading to the formation of specific isomers with distinct biological activities.[15]

Structural Diversity: A Cornucopia of Cyclobutane Architectures

Cyclobutane-containing natural products exhibit remarkable structural diversity, ranging from simple substituted rings to complex, polycyclic systems.[1][2] They can be broadly classified based on their biosynthetic origins and the nature of the molecular scaffolds they are part of.

Table 1: Major Classes of Cyclobutane-Containing Natural Products

| Class | Representative Examples | Natural Source | Key Biological Activities |

| Terpenoids | Grandisol, Lineatin, Caryophyllene | Plants, Insects | Pheromonal, Antimicrobial |

| Alkaloids | Sceptrin, Pipercyclobutanamides | Marine Sponges, Plants | Antimicrobial, Enzyme Inhibition |

| Lignans & Neolignans | Magnosalin, Endiandrin A | Plants | Antifungal, Antiviral, Anticancer |

| Fatty Acids | Pentacycloanammoxic acid | Bacteria | - |

| Polyketides | Biyouyanagin A | Plants | Cytotoxic |

Terpenoids: Nature's Building Blocks

Many well-known cyclobutane-containing natural products belong to the terpenoid class. These compounds are biosynthesized from isoprene units and often feature the cyclobutane ring as part of a larger, often caged, polycyclic system.

Alkaloids: A Rich Source of Bioactivity

Cyclobutane-containing alkaloids are a diverse group of nitrogen-containing compounds with a wide range of pharmacological activities.[3][4] Over 60 such compounds have been identified from both terrestrial and marine organisms, exhibiting antimicrobial, antitumor, and other significant biological effects.[3][4]

Lignans and Neolignans: Products of Dimerization

The lignan and neolignan families are rich in cyclobutane-containing members, which are typically formed through the dimerization of phenylpropanoid units.[16] These compounds often possess potent antifungal, antiviral, and anticancer properties.[16]

Biosynthesis: Nature's Strategies for Ring Construction

The biosynthesis of the strained cyclobutane ring is a testament to the efficiency and elegance of enzymatic catalysis and photochemical reactions in nature.

The Ubiquitous [2+2] Cycloaddition

The most prevalent pathway for the formation of cyclobutane rings in natural products is the [2+2] cycloaddition reaction.[11][12][13] This can occur through two primary mechanisms:

-

Photochemical [2+2] Cycloaddition: In organisms exposed to intense sunlight, such as plants, the absorption of UV radiation can excite an alkene to a higher energy state, facilitating its dimerization with another alkene to form a cyclobutane ring.[12]

-

Enzyme-Catalyzed [2+2] Cycloaddition: While less common, there is evidence for enzyme-mediated [2+2] cycloaddition reactions, which would allow for greater control over the stereochemical outcome of the reaction. The biosynthesis of some marine natural products in deep-sea sponges, where sunlight is absent, suggests the involvement of enzymatic processes.[10]

Caption: General scheme of [2+2] cycloaddition for cyclobutane formation.

Other Biosynthetic Pathways

While [2+2] cycloaddition is dominant, other biosynthetic routes to cyclobutane rings exist. For instance, some terpene-derived cyclobutanes are produced through cationic polyolefin cyclizations.[10]

The Chemist's Approach: Total Synthesis of Cyclobutane Natural Products

The unique structures and potent biological activities of cyclobutane-containing natural products have made them attractive and challenging targets for total synthesis.[1][17] The development of new synthetic methods for the construction of the four-membered ring has been a major focus of organic chemistry.[1][18]

Mimicking Nature: The [2+2] Photocycloaddition

The photochemical [2+2] cycloaddition has been a cornerstone of synthetic strategies targeting these natural products.[14] However, controlling the regioselectivity and stereoselectivity of these reactions can be challenging, often leading to mixtures of products.[16]

Modern Synthetic Innovations

In recent decades, a variety of new and powerful methods for cyclobutane synthesis have emerged.[1][18] These include:

-

Transition Metal-Catalyzed Reactions: Catalytic approaches, such as those employing gold or cobalt, have enabled the stereocontrolled assembly of complex cyclobutane motifs.[5][18][19]

-

Radical Cyclizations: Tin- and samarium(II)-mediated radical cyclizations have proven effective for the synthesis of highly strained cyclobutane-containing systems.[17]

-

Ring Contractions and Expansions: Reactions like the Wolff rearrangement of α-diazocyclopentanones and the Favorskii rearrangement have also been utilized for cyclobutane synthesis.[10]

-

C–H Functionalization Logic: More recent strategies have employed C–H functionalization logic as an alternative to traditional [2+2] photocycloaddition, offering new avenues for the construction of these complex molecules.[10]

Caption: A simplified workflow for the total synthesis of cyclobutane natural products.

Experimental Protocols: Isolation and Characterization

The successful study of cyclobutane-containing natural products relies on robust experimental methodologies for their extraction, isolation, and structural elucidation.

Extraction and Isolation

Protocol: General Procedure for the Extraction and Isolation of a Plant-Derived Cyclobutane Lignan

-

Material Preparation: Air-dry and powder the plant material (e.g., stems, leaves).

-

Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) at room temperature for an extended period (e.g., 3 x 24 hours).

-

Concentration: Concentrate the combined extracts under reduced pressure to yield a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components.

-

Chromatographic Separation: Subject the bioactive fraction (often the ethyl acetate or n-butanol fraction for lignans) to a series of chromatographic techniques:

-

Column Chromatography: Use silica gel or Sephadex LH-20 as the stationary phase with gradient elution systems.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) or normal-phase columns for final purification of the target compounds.

-

-

Purity Assessment: Analyze the purity of the isolated compounds using analytical HPLC.

Structure Elucidation

Protocol: Spectroscopic Analysis for Structure Determination

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

-

2D NMR: Perform a suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) to establish the connectivity of atoms and the relative stereochemistry of the molecule. The interpretation of NOESY/ROESY data is particularly crucial for determining the spatial relationships of protons across the cyclobutane ring.

-

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous determination of the absolute and relative stereochemistry.

-

Chiroptical Methods: Use circular dichroism (CD) and optical rotatory dispersion (ORD) to help determine the absolute configuration, often in conjunction with theoretical calculations.

Future Perspectives and Applications in Drug Discovery

The unique three-dimensional structures and diverse biological activities of cyclobutane-containing natural products make them valuable scaffolds in drug discovery.[2][7] The conformational constraints imposed by the cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets.[2]

Future research in this area will likely focus on:

-

Discovery of Novel Scaffolds: Continued exploration of underexplored biological sources, such as marine organisms and endophytic fungi, is expected to yield new cyclobutane-containing natural products with unique structures and activities.[6]

-

Development of More Efficient Synthetic Methods: The design of novel catalytic and stereoselective methods for the construction of functionalized cyclobutane rings will remain a key area of research, facilitating the synthesis of natural product analogs for structure-activity relationship (SAR) studies.[5][18]

-

Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for cyclobutane formation in nature could inspire the development of biocatalytic approaches for their synthesis.

-

Medicinal Chemistry Applications: The incorporation of the cyclobutane motif into drug candidates is an increasingly utilized strategy to improve pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target engagement.[7]

Conclusion

The discovery and history of cyclobutane-containing natural products is a compelling narrative of scientific advancement, from the initial challenges of structural elucidation to the sophisticated synthetic strategies of today. These fascinating molecules, born from the inherent strain of their four-membered ring, continue to provide a rich source of inspiration for chemists and biologists alike. Their potent and diverse biological activities underscore their potential as lead compounds in the development of new therapeutics, ensuring that the enigmatic cyclobutane ring will remain a focal point of natural product research for years to come.

References

- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclobutane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. baranlab.org [baranlab.org]

- 11. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in the total synthesis of cyclobutane-containing natural products | Semantic Scholar [semanticscholar.org]

- 18. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Keto-enol Tautomerism in β-Keto Esters: The Case of "Methyl 2-(3-oxocyclobutyl)acetate"

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles of Keto-Enol Tautomerism in β-Keto Esters

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). This dynamic equilibrium is particularly significant in β-dicarbonyl compounds, including β-keto esters, where the enol form can be stabilized by various factors.[1]

The equilibrium between the keto and enol tautomers is influenced by several key factors:

-

Conjugation: The enol form benefits from conjugation of the C=C double bond with the carbonyl group of the ester, which contributes to its stability.[2][3]

-

Intramolecular Hydrogen Bonding: A significant stabilizing factor for the enol tautomer is the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester.[2][3]

-

Solvent Polarity: The nature of the solvent plays a crucial role in the position of the tautomeric equilibrium.[4] Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.[2]

-

Temperature: Temperature can also affect the equilibrium, with changes potentially favoring one tautomer over the other.[5]

The interconversion between the keto and enol forms can be catalyzed by both acids and bases.[1]

The Unique Case of Methyl 2-(3-oxocyclobutyl)acetate

This compound presents an interesting case for the study of keto-enol tautomerism. Its structure, which includes a cyclobutane ring, introduces additional considerations regarding ring strain and conformational effects. The synthesis of related compounds, such as 3-oxocyclobutanecarboxylic acid, has been documented.[6]

The reactivity of the ketone group within the cyclobutane ring is a key aspect of this molecule's chemistry.[7] The stability of the cyclobutane ring itself is a factor to consider, as cyclobutanes are known to have ring strain.[8]

Analytical Methodologies for Studying Tautomeric Equilibria

A variety of spectroscopic and computational techniques are employed to investigate and quantify the keto-enol tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for studying keto-enol tautomerism because the interconversion between the tautomers is often slow on the NMR timescale, allowing for the distinct observation of signals for each form.[9][10]

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the keto and enol forms exhibit characteristic signals. The methylene protons (α-protons) of the keto form typically appear in the range of δ 3.5-4.5 ppm. For the enol form, a vinylic proton signal is observed between δ 5.5-6.5 ppm, and the enolic hydroxyl proton, involved in a strong intramolecular hydrogen bond, gives a signal significantly downfield, often between δ 15-17 ppm.[9] The ratio of the tautomers can be determined by integrating these characteristic signals.[9][10]

-

¹³C NMR Spectroscopy: Distinct chemical shifts for the carbonyl carbons and the carbons of the C=C double bond in the enol form can also be used to differentiate and quantify the tautomers.

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, benzene-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum at a specific temperature (e.g., 25 °C) on a high-resolution NMR spectrometer.

-

Signal Identification: Identify the characteristic signals for the keto and enol forms.

-

Integration: Integrate the signals corresponding to a specific proton (or group of protons) in each tautomer. For example, integrate the methylene protons of the keto form and the vinylic proton of the enol form.

-

Calculation of Equilibrium Constant (Keq): Keq = [Enol] / [Keto] = (Integral of Enol Signal) / (Integral of Keto Signal / number of protons)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be utilized to study keto-enol tautomerism, as the two forms often have distinct absorption maxima due to differences in their electronic structures.[11][12] The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) compared to the keto form.[11] By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., varying solvent polarity), information about the tautomeric equilibrium can be obtained.[11][12]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Solution Preparation: Prepare solutions of this compound in a series of solvents with varying polarities.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Analyze the spectra to identify the absorption bands corresponding to the keto and enol tautomers. Changes in the relative intensities of these bands with solvent polarity can provide qualitative and, with appropriate calibration, quantitative information about the equilibrium.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable for complementing experimental studies.[13][14] These methods can be used to:

-

Calculate the relative energies and thermodynamic stabilities of the keto and enol tautomers in the gas phase and in different solvents.[13][14]

-

Predict the geometric parameters of each tautomer.[14]

-

Investigate the transition state for the interconversion between the two forms and calculate the activation energy barrier.[13]

Data Presentation and Visualization

Quantitative Data Summary

| Analytical Method | Parameter | Keto Form | Enol Form | Reference |

| ¹H NMR | Chemical Shift (δ, ppm) of α-protons | ~3.5-4.5 (CH₂) | - | [9] |

| Chemical Shift (δ, ppm) of vinylic proton | - | ~5.5-6.5 (=CH-) | [9] | |

| Chemical Shift (δ, ppm) of enolic proton | - | ~15-17 (-OH) | [9] | |

| UV-Vis | Absorption Maximum (λmax) | Shorter Wavelength | Longer Wavelength | [11] |

Visualizing the Tautomeric Equilibrium

Caption: Keto-enol tautomerism of this compound.

Implications in Drug Development

The phenomenon of tautomerism is a critical consideration in drug discovery and development.[15][16][17] Different tautomers of a drug molecule can exhibit distinct:

-

Physicochemical Properties: Such as solubility, lipophilicity (logP), and pKa, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[18]

-

Biological Activity: The specific tautomer present under physiological conditions will dictate the molecule's interaction with its biological target.[18] The pharmacophoric features of a molecule can be altered by tautomerism.[19]

-

Formulation and Stability: The tautomeric ratio can be influenced by the solid-state form and the formulation of a drug product.[19]

Therefore, a thorough understanding and characterization of the tautomeric behavior of drug candidates, including β-keto esters like this compound, is essential for the rational design of new therapeutics.

Conclusion

The keto-enol tautomerism of β-keto esters is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. By employing a combination of advanced analytical techniques such as NMR and UV-Vis spectroscopy, alongside computational modeling, researchers can gain a deep understanding of the tautomeric equilibrium. For drug development professionals, this knowledge is paramount for optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities. The case of "this compound" serves as an excellent model for illustrating these principles and their practical application in the pharmaceutical sciences.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. proprep.com [proprep.com]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. CAS 3019-25-8: Cyclobutyl methyl ketone | CymitQuimica [cymitquimica.com]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 16. Keto-enol tautomerism in the development of new drugs [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Safe Handling of Methyl 2-(3-oxocyclobutyl)acetate

For Researchers, Scientists, and Drug Development Professionals

ngcontent-ng-c1205671314="" class="ng-star-inserted">

Introduction: Understanding the Compound

Methyl 2-(3-oxocyclobutyl)acetate is a functionalized aliphatic cyclic hydrocarbon containing both a ketone and an ester moiety. Such bifunctional molecules are valuable intermediates in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science applications. The inherent reactivity of its functional groups necessitates a detailed understanding of its safety profile to ensure secure handling in a laboratory environment. This guide provides an in-depth analysis of its known hazards, physicochemical properties, and the requisite protocols for its safe use, storage, and disposal.

Hazard Identification and Classification

Based on the available data for its structural analog (CAS No. 1148130-30-6), this compound is classified as a hazardous substance.[1] The Globally Harmonized System (GHS) classification indicates several points of concern that require stringent control measures.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Pictograms:

The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1] These hazards underscore the critical importance of appropriate personal protective equipment (PPE) and handling procedures to prevent direct contact and inhalation.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage. The following table summarizes the available data for this compound (CAS No. 1148130-30-6).

| Property | Value | Source |

| CAS Number | 1148130-30-6 | [1][2][8][3][4][5][6] |

| Molecular Formula | C₇H₁₀O₃ | [8][4][6] |

| Molecular Weight | 142.15 g/mol | [8][4][6] |

| Physical Form | Liquid | [2] |

| Purity | 97% | [2] |

| Storage Temperature | Refrigerator (2-8°C) or Freezer (-20°C) | [1][2][8] |

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the cornerstone of laboratory safety.[9][10][11]

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][11] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.[10][11]

-

Eye Protection: Chemical safety goggles with side shields are required.[1]

-

Hand Protection: Wear protective gloves resistant to organic solvents. Regularly inspect gloves for any signs of degradation or puncture before use.[1]

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, an impervious apron is recommended.[1]

Hygiene Measures

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Wash hands thoroughly after handling and before leaving the laboratory.[1]

Storage

Store this compound in a tightly sealed container in a cool, well-ventilated area, such as a refrigerator or freezer, as recommended.[1][8] It should be stored away from incompatible materials, though specific incompatibilities are not detailed in the available data. General practice dictates segregation from strong oxidizing agents, acids, and bases.[9]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines a self-validating system for the safe handling of this compound during a typical laboratory procedure.

Step 1: Pre-Experiment Preparation

-

Review this safety guide and any available Safety Data Sheets.[11]

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Verify that the eyewash station and safety shower are accessible and functional.

-

Assemble all necessary PPE and inspect it for integrity.[11]

-

Prepare and label all necessary glassware and equipment.

Step 2: Aliquoting the Reagent

-

Don all required PPE (lab coat, gloves, safety goggles).

-

Transport the sealed container of this compound from its storage location to the fume hood.

-

Allow the container to equilibrate to the ambient temperature inside the fume hood to prevent condensation.

-

Carefully open the container and use a clean pipette to transfer the desired amount to a pre-labeled reaction vessel.

-

Securely reseal the primary container and return it to its designated storage location.

Step 3: During the Reaction

-

Conduct all subsequent steps within the fume hood.

-

Continuously monitor the reaction for any unexpected changes.

-

Keep the sash of the fume hood at the lowest practical height.

Step 4: Post-Experiment Cleanup

-

Quench the reaction and work up the product using established laboratory procedures.

-

Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[11]

-

Decontaminate all glassware and equipment used.

-

Clean the work area thoroughly.

-

Remove PPE in the correct order to avoid cross-contamination and dispose of it or decontaminate it as appropriate.

-

Wash hands thoroughly.

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

Preparedness is key to mitigating the consequences of accidental exposure or spills.[11]

First Aid Measures

The following first aid measures are based on the GHS classifications and should be administered while seeking immediate medical attention.[1]

-

If Swallowed (H302): Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin (H315): Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled (H335): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Spill Response

For small spills of this liquid, the following procedure should be followed by trained personnel.[12][13][14]

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: If necessary, evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[14]

-

Absorb: Carefully apply the absorbent material over the spill.

-

Collect: Scoop the absorbed material into a labeled, sealable container for hazardous waste.[14][15]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.[15]

Caption: Logical flow for responding to a hazard involving the compound.

Conclusion

This compound presents moderate but manageable hazards. Through a combination of robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to safe handling protocols, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation, as well as acute oral toxicity. The principles of preparedness, including knowledge of emergency procedures and spill response, are paramount. This guide serves as a foundational resource, but it must be supplemented by a culture of safety, continuous training, and compound-specific risk assessments before any work is undertaken.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1148130-30-6 [sigmaaldrich.com]

- 3. omichem.com [omichem.com]

- 4. 1148130-30-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. appchemical.com [appchemical.com]

- 6. This compound | CAS:1148130-30-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. societyforscience.org [societyforscience.org]

- 8. 1148130-30-6|this compound|BLD Pharm [bldpharm.com]

- 9. globalresearchchem.com [globalresearchchem.com]

- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]